1-Phenylsulfonyl-3-Chloracetylindol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

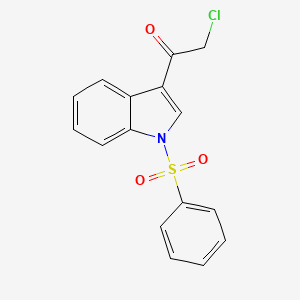

1-Phenylsulfonyl-3-chloroacetylindole is a synthetic organic compound characterized by its indole core structure, which is substituted with a phenylsulfonyl group at the 1-position and a chloroacetyl group at the 3-position

Wissenschaftliche Forschungsanwendungen

1-Phenylsulfonyl-3-chloroacetylindole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound can be utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylsulfonyl-3-chloroacetylindole can be synthesized through a multi-step process involving the following key steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.

Chloroacetylation: The final step involves the introduction of the chloroacetyl group at the 3-position of the indole ring. This can be achieved by reacting the sulfonylated indole with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: While specific industrial production methods for 1-Phenylsulfonyl-3-chloroacetylindole are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylsulfonyl-3-chloroacetylindole undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azidoacetylindole or cyanoacetylindole can be formed.

Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones.

Reduction Products: Reduction can yield various reduced forms of the indole core.

Wirkmechanismus

The mechanism of action of 1-Phenylsulfonyl-3-chloroacetylindole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-Phenylsulfonyl-3-chloroacetylindole can be compared with other indole derivatives:

Similar Compounds: Examples include 1-Phenylsulfonyl-3-acetylindole and 1-Phenylsulfonyl-3-bromoacetylindole.

Uniqueness: The presence of both the phenylsulfonyl and chloroacetyl groups imparts unique chemical reactivity and biological activity to 1-Phenylsulfonyl-3-chloroacetylindole, distinguishing it from other indole derivatives.

Biologische Aktivität

1-Phenylsulfonyl-3-chloroacetylindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

1-Phenylsulfonyl-3-chloroacetylindole is characterized by its unique structural features, which include a phenylsulfonyl group and a chloroacetyl moiety attached to the indole ring. Its molecular formula is C₁₄H₁₂ClN₃O₂S, and it has a molecular weight of 319.78 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClN₃O₂S |

| Molecular Weight | 319.78 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that 1-Phenylsulfonyl-3-chloroacetylindole exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that treating MCF-7 breast cancer cells with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was attributed to the compound's ability to activate caspase-3 and caspase-9, leading to apoptosis.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Effects

1-Phenylsulfonyl-3-chloroacetylindole has been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 1-Phenylsulfonyl-3-chloroacetylindole is primarily mediated through its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It potentially interacts with various receptors, modulating signaling pathways critical for cell survival and apoptosis.

- Gene Expression Modulation : This compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Summary of Key Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry showed that the compound effectively inhibits tumor growth in xenograft models.

- Antimicrobial Properties : Research in Antimicrobial Agents and Chemotherapy highlighted its efficacy against multi-drug resistant strains.

- Inflammatory Response : A paper in Inflammation Research reported significant reductions in cytokine levels following treatment with the compound.

Eigenschaften

IUPAC Name |

1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHNJQICSDMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573825 |

Source

|

| Record name | 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424789-76-4 |

Source

|

| Record name | 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.